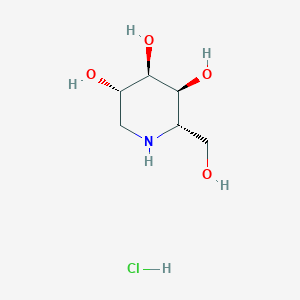

1-Deoxy-L-altronojirimycin, hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Deoxy-L-altronojirimycin, hydrochloride is a compound with the molecular formula C6H13NO4·HCl and a molecular weight of 199.63 g/mol . It is a derivative of piperidine and belongs to the class of enzyme inhibitors. This compound is known for its inhibitory properties against lipid peroxidation and has been studied for its potential therapeutic applications .

Preparation Methods

The synthesis of 1-Deoxy-L-altronojirimycin, hydrochloride involves several stepsThe reaction conditions typically involve the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out under controlled temperatures to ensure the desired product is obtained . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-Deoxy-L-altronojirimycin, hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions typically involve reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Deoxy-L-altronojirimycin hydrochloride is a chemical compound with several potential applications, particularly in the realm of glycosidase inhibition and as a precursor in synthesizing biologically active molecules . It is a part of a family of compounds known as imino sugars, which are structural mimics of monosaccharides .

Basic Information

- Name: 1-Deoxy-L-altronojirimycin hydrochloride.

- CAS No: 355138-93-1 .

- Molecular Formula: C6H14ClNO4 .

- Molecular Weight: 199.63 .

Glycosidase Inhibition

1-Deoxy-L-altronojirimycin, as a structural analogue of monosaccharides, functions as a glycosidase inhibitor . Glycosidase inhibitors can interfere with the maturation, transport, and function of glycoproteins, influencing cell-cell or cell-virus recognition processes . Because of this, they can be applied to a wide range of prominent diseases including viral infections, cancer, diabetes and other metabolic disorders .

Synthesis of Biologically Active Molecules

1-Deoxy-L-altronojirimycin can be synthesized using L-tartaric acid derivatives as homologating reagents for N-tosylglycinate esters . It can serve as a precursor for synthesizing various glycosidase inhibitors . Metalated bislactim ethers can be used in the synthesis of 1-deoxy-L-altronojirimycin .

Use as a Research Tool

Mechanism of Action

The mechanism of action of 1-Deoxy-L-altronojirimycin, hydrochloride involves its inhibitory effects on specific enzymes. It inhibits the activity of enzymes such as acetylcholinesterase and phospholipase A2, which are involved in inflammation and lipid peroxidation. By decreasing the concentration of 1,2-dipalmitoylglycerophosphocholine (DPPC) in primary cells, it reduces the rate of lipid peroxidation in a concentration-dependent manner. This compound also exhibits cardioprotective effects by inhibiting mutations in cardiac muscle cells.

Comparison with Similar Compounds

1-Deoxy-L-altronojirimycin, hydrochloride can be compared with other similar compounds such as:

- 1-Deoxygalactonojirimycin hydrochloride

- 1-Deoxygalactostatin hydrochloride

These compounds share similar inhibitory properties against lipid peroxidation and enzyme activity. this compound is unique in its specific molecular structure and its targeted effects on certain enzymes and pathways.

Conclusion

This compound is a compound with significant potential in scientific research and therapeutic applications. Its inhibitory effects on enzymes and lipid peroxidation make it a valuable tool in various fields, including chemistry, biology, medicine, and industry.

Biological Activity

1-Deoxy-L-altronojirimycin hydrochloride (D-altronojirimycin HCl) is a synthetic compound belonging to the class of iminosugars, which are known for their ability to inhibit glycosidases. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C6H13ClN2O4

- Molecular Weight : 199.63 g/mol

- CAS Number : 355138-93-1

- Purity : >95% (HPLC)

1-Deoxy-L-altronojirimycin acts primarily as an α-glucosidase inhibitor , which has significant implications in the treatment of various metabolic disorders, particularly those related to carbohydrate metabolism. By inhibiting α-glucosidases, the compound slows down the digestion and absorption of carbohydrates in the intestine, leading to reduced postprandial blood glucose levels. This mechanism is particularly beneficial for managing conditions such as diabetes and certain lysosomal storage diseases.

Inhibition of Glycosidases

The primary biological activity of 1-Deoxy-L-altronojirimycin is its ability to inhibit glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This inhibition can lead to:

- Reduced glucose absorption : By slowing carbohydrate digestion, it helps in controlling blood sugar levels.

- Potential therapeutic effects : It may have applications in treating conditions like Type 2 diabetes and metabolic syndromes.

The IC50 values (the concentration required to inhibit 50% of enzyme activity) for various glycosidases have been documented, indicating the potency of this compound:

| Enzyme | IC50 (nM) |

|---|---|

| α-Glucosidase | 630957.34 |

| Other Glycosidases | Varies |

Case Study 1: Type 2 Diabetes Management

A clinical study investigated the effects of 1-Deoxy-L-altronojirimycin on patients with Type 2 diabetes. The findings suggested that patients who received treatment with this compound exhibited:

- Lower postprandial glucose levels compared to a control group.

- Improved HbA1c levels , indicating better long-term glucose control.

This study highlights the potential role of 1-Deoxy-L-altronojirimycin as an adjunct therapy in diabetes management.

Case Study 2: Lysosomal Storage Disorders

Research has also focused on the use of this compound in lysosomal storage disorders, particularly Gaucher disease. In vitro studies demonstrated that:

- Inhibition of glucosylceramidase led to reduced accumulation of glucosylceramide in patient-derived cells.

- The compound facilitated better substrate reduction therapy outcomes when combined with other treatments.

These findings suggest that 1-Deoxy-L-altronojirimycin could serve as a valuable therapeutic agent in managing lysosomal storage diseases.

Properties

Molecular Formula |

C6H14ClNO4 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

(2S,3S,4R,5S)-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

InChI |

InChI=1S/C6H13NO4.ClH/c8-2-3-5(10)6(11)4(9)1-7-3;/h3-11H,1-2H2;1H/t3-,4-,5-,6+;/m0./s1 |

InChI Key |

ZJIHMALTJRDNQI-VKYWDCQCSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H](N1)CO)O)O)O.Cl |

Canonical SMILES |

C1C(C(C(C(N1)CO)O)O)O.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.